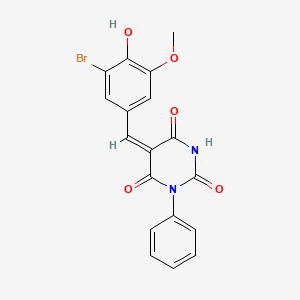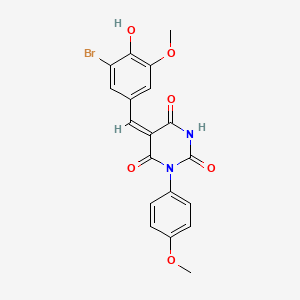![molecular formula C15H10N2O4 B3889557 (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3889557.png)
(5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE
Descripción general
Descripción
(5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound that features a furan ring and a diazinane-2,4,6-trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of furan-3-carbaldehyde with 1-phenyl-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction of the compound can occur at the carbonyl groups, potentially yielding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
(5E)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE: Similar structure but with a thiophene ring instead of a furan ring.
(5E)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE: Contains a pyridine ring instead of a furan ring.
Uniqueness: The presence of the furan ring in (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Propiedades
IUPAC Name |
(5E)-5-(furan-3-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-13-12(8-10-6-7-21-9-10)14(19)17(15(20)16-13)11-4-2-1-3-5-11/h1-9H,(H,16,18,20)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEKARQRBCLVKV-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=COC=C3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=COC=C3)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3889480.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889481.png)
![(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3889487.png)
![(5E)-1-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3889504.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3889506.png)
![(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3889520.png)
![(5E)-1-tert-butyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3889530.png)
![(5E)-1-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3889535.png)
![(5E)-1-butyl-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3889538.png)
![1-BUTYL-5-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B3889542.png)
![(5E)-1-butyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3889544.png)

![(5E)-5-[(3-hydroxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3889565.png)

